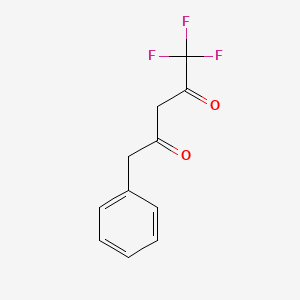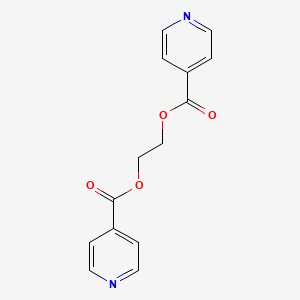
3-Chloro-1-phenylisoquinoline-4-carbonitrile
概要
説明
3-Chloro-1-phenylisoquinoline-4-carbonitrile: is an organic compound with the molecular formula C16H9ClN2 and a molecular weight of 264.71 g/mol It is a derivative of isoquinoline, characterized by the presence of a chloro group at the third position, a phenyl group at the first position, and a carbonitrile group at the fourth position of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-phenylisoquinoline-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline derivatives and appropriate chlorinating agents.
Chlorination: The isoquinoline derivative is chlorinated at the third position using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions.
Phenylation: The phenyl group is introduced at the first position through a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst like aluminum chloride.
Cyanation: The carbonitrile group is introduced at the fourth position using reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Chloro-1-phenylisoquinoline-4-carbonitrile can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the carbonitrile group can yield primary amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction Products: Primary amines or other reduced forms of the compound.
科学的研究の応用
Chemistry: 3-Chloro-1-phenylisoquinoline-4-carbonitrile is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of drugs targeting various biological pathways. Its derivatives may exhibit activity against specific enzymes or receptors, making it a candidate for drug discovery and development.
Industry: The compound is also explored for its use in materials science, particularly in the development of organic semiconductors and light-emitting materials
作用機序
The mechanism of action of 3-Chloro-1-phenylisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes, receptors, or nucleic acids. The chloro, phenyl, and carbonitrile groups contribute to its binding affinity and specificity, influencing the compound’s pharmacokinetics and pharmacodynamics.
類似化合物との比較
1-Phenylisoquinoline: Lacks the chloro and carbonitrile groups, resulting in different chemical reactivity and biological activity.
3-Chloroisoquinoline: Lacks the phenyl and carbonitrile groups, affecting its overall properties and applications.
4-Cyanoisoquinoline:
Uniqueness: 3-Chloro-1-phenylisoquinoline-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro, phenyl, and carbonitrile groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
特性
IUPAC Name |
3-chloro-1-phenylisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2/c17-16-14(10-18)12-8-4-5-9-13(12)15(19-16)11-6-2-1-3-7-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEOBOJIFVMABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C3=CC=CC=C32)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)boronic acid](/img/structure/B3280673.png)






